molecular formula C15H9BrN2O7 B10884774 2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate

Katalognummer: B10884774
Molekulargewicht: 409.14 g/mol
InChI-Schlüssel: QYGBIVDVJZVULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is an organic compound that features both nitro and bromo functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate typically involves the esterification of 4-bromo-3-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromo group.

    Reduction: Amino derivatives of the original compound.

    Ester Hydrolysis: 4-bromo-3-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Similar in structure but contains a diazenyl group instead of a nitro group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is studied for its antimicrobial and anticancer properties.

    2-Bromo-4-methyl-6-nitrophenol: Similar in having both bromo and nitro groups but differs in the overall structure.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is unique due to its combination of nitro and bromo functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C15H9BrN2O7

Molekulargewicht

409.14 g/mol

IUPAC-Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C15H9BrN2O7/c16-12-6-3-10(7-13(12)18(23)24)15(20)25-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7H,8H2

InChI-Schlüssel

QYGBIVDVJZVULO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.